

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B1277707

[Get Quote](#)

An In-depth Technical Guide on **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound of interest in medicinal chemistry. It incorporates two key structural motifs: a benzaldehyde group, which is a versatile synthetic handle, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure and a bioisostere for amide and ester functionalities, frequently found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**, based on available data. It is important to note that while the synthesis of this compound is documented, specific experimental data on its physical properties and biological activity are limited. This guide aims to consolidate the existing information and provide a foundation for future research and development.

Chemical and Physical Properties

The fundamental chemical identifiers for **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** are summarized in Table 1. There appears to be some ambiguity in the reported CAS Registry Number, with multiple numbers being associated with this compound in various databases and by chemical suppliers. The most consistently cited number is 852180-60-0.

Table 1: Chemical Identification of **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**

Property	Value
IUPAC Name	4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
CAS Registry Number	852180-60-0 [1] [2]
Synonymous CAS No.	179056-82-7 [3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	188.18 g/mol

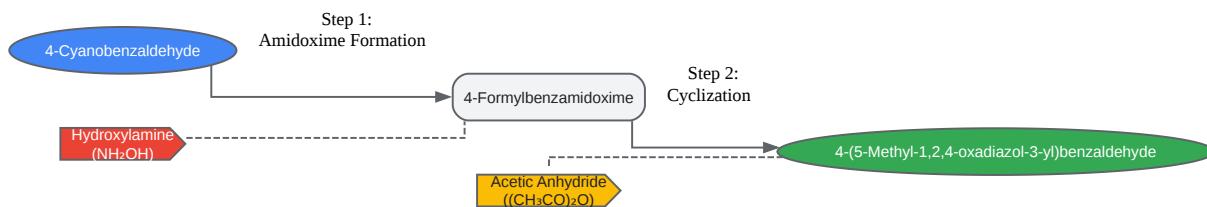

Specific experimental data for the physical properties of **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**, such as melting point and boiling point, are not readily available in the scientific literature. However, predicted values and data for a closely related isomer are presented in Table 2. It is crucial to note that these are theoretical predictions and should be confirmed by experimental analysis. For comparison, the predicted melting point of the constitutional isomer, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, is reported to be in the range of 135.4-136.5 °C.

Table 2: Predicted Physicochemical and Spectroscopic Properties of **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**

Property	Predicted Value	Basis of Prediction
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Poor in water, soluble in organic solvents like DMSO and DMF	Based on the general solubility of similar aromatic heterocyclic compounds.
¹ H-NMR (DMSO-d ₆)	Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet); Aromatic protons (phenylene): ~7.8-8.2 ppm (multiplet); Methyl protons (CH ₃): ~2.6 ppm (singlet)	Based on standard chemical shifts for benzaldehydes[4] and methyl-substituted oxadiazoles.
¹³ C-NMR (DMSO-d ₆)	Carbonyl carbon (C=O): ~192-194 ppm; Oxadiazole carbons: ~165-175 ppm; Aromatic carbons: ~125-140 ppm; Methyl carbon (CH ₃): ~10-15 ppm	Based on standard chemical shifts for benzaldehydes and substituted 1,2,4-oxadiazoles.
IR Spectroscopy	C=O stretch: ~1700-1710 cm ⁻¹ ; C=N stretch (oxadiazole): ~1610-1620 cm ⁻¹ ; Aromatic C=C stretch: ~1400-1600 cm ⁻¹ ; Aldehyde C-H stretch: ~2720 and ~2820 cm ⁻¹	Based on characteristic infrared absorption frequencies for aldehydes and aromatic heterocycles.[5][6][7]

Synthesis and Experimental Protocols

The synthesis of **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** is generally achieved through a two-step process starting from 4-cyanobenzaldehyde. The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde**.

Step 1: Synthesis of 4-Formylbenzamidoxime

This step involves the reaction of 4-cyanobenzaldehyde with hydroxylamine to form the corresponding amidoxime intermediate.

Materials:

- 4-Cyanobenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium carbonate (Na_2CO_3) or another suitable base
- Ethanol
- Water

Protocol:

- Dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

- Add the aqueous hydroxylamine solution to the ethanolic solution of 4-cyanobenzaldehyde.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and reduce the volume of ethanol under vacuum.
- Add water to the residue to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This final step involves the cyclization of the 4-formylbenzamidoxime intermediate with acetic anhydride.^[8]

Materials:

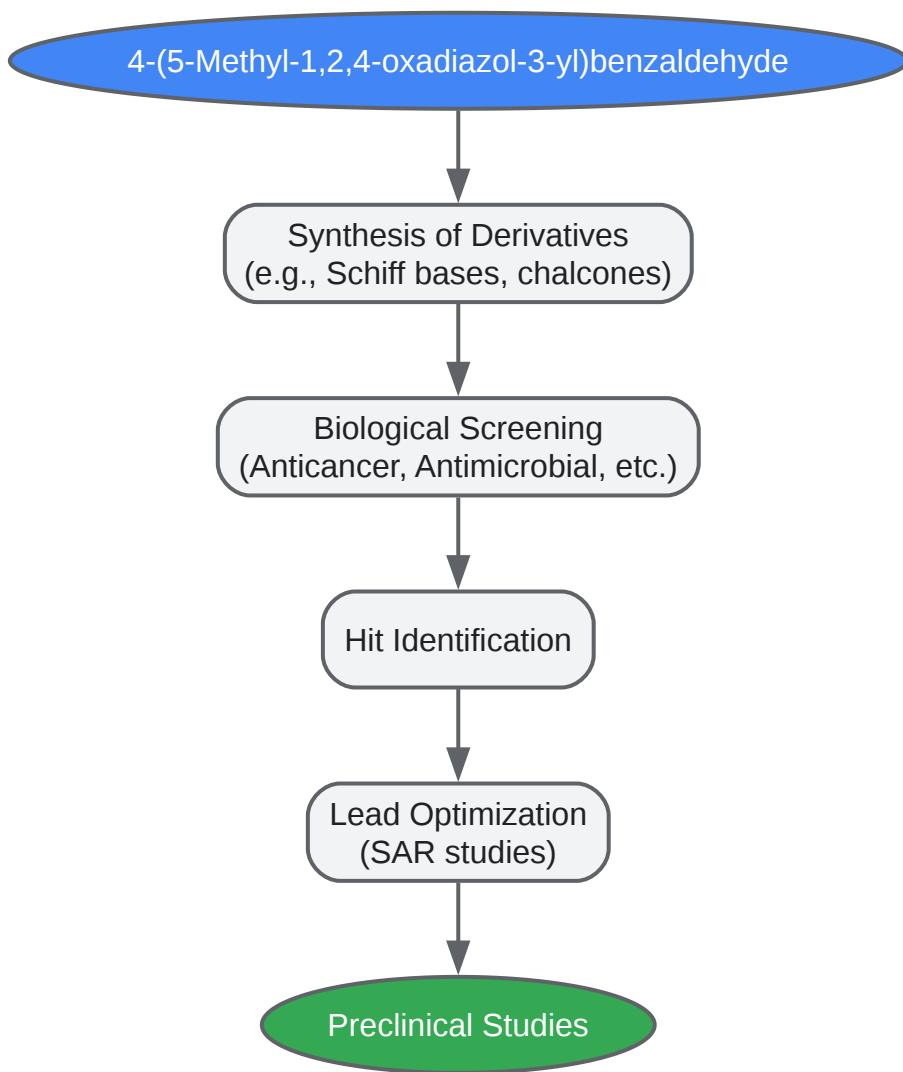
- 4-Formylbenzamidoxime
- Acetic anhydride
- Ethyl acetate or other suitable organic solvent for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Protocol:

- Suspend 4-formylbenzamidoxime (1 equivalent) in acetic anhydride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

- Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring to quench the excess acetic anhydride.
- Extract the aqueous mixture with ethyl acetate (3 x volume).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** by column chromatography on silica gel.

Potential Biological Significance and Future Directions


While there is no specific biological data available for **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** in the current scientific literature, the 1,2,4-oxadiazole nucleus is a well-established pharmacophore in drug discovery. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including:

- Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents, acting through various mechanisms such as apoptosis induction.
- Anti-inflammatory Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant anti-inflammatory properties.
- Antimicrobial Activity: Compounds containing the 1,2,4-oxadiazole ring have shown promising activity against various bacterial and fungal strains.

The presence of the aldehyde functional group in **4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde** makes it a valuable starting material for the synthesis of a diverse library of

derivatives, such as Schiff bases and chalcones, which are also known to possess a broad spectrum of biological activities.

Given the lack of specific biological data, the following workflow is proposed for future research to explore the therapeutic potential of this compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277707#4-5-methyl-1-2-4-oxadiazol-3-yl-benzaldehyde-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com